2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its potential therapeutic applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide typically involves the reaction of 2-propyl-1H-imidazole with 4-bromobutanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1H-imidazol-1-yl)butanamide
- 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
- 2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanamide
Uniqueness
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-4-(2-propylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-2-3-9-13-5-7-14(9)6-4-8(11)10(12)15/h5,7-8H,2-4,6,11H2,1H3,(H2,12,15) |
InChI Key |
FTFORLORAMQENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.